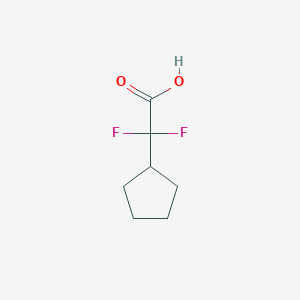

2-Cyclopentyl-2,2-difluoroacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyl-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)5-3-1-2-4-5/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQKZPMQKFUNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-89-8 | |

| Record name | 2-cyclopentyl-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopentyl 2,2 Difluoroacetic Acid and Its Precursors

Direct Difluoroacetylation Approaches

Direct difluoroacetylation methods aim to construct the core structure of 2-Cyclopentyl-2,2-difluoroacetic acid by forming the carbon-carbon bond between the cyclopentyl group and the difluoroacetyl unit in a single key step.

Alkylation and Arylation Reactions on Difluoroacetate (B1230586) Substrates

One prominent strategy for the synthesis of α,α-difluoro-α-substituted carboxylic acids involves the alkylation of difluoroacetate substrates. The Reformatsky reaction, a classic organozinc-mediated coupling, has been adapted for this purpose. byjus.comorganic-chemistry.org This reaction typically involves the treatment of an α-halo ester with zinc metal to form an organozinc enolate, which then reacts with a carbonyl compound.

In the context of this compound synthesis, cyclopentanone (B42830) can be reacted with an ester of bromodifluoroacetic acid, such as ethyl bromodifluoroacetate, in the presence of activated zinc. This reaction forms a β-hydroxy ester intermediate, which can then be further processed to yield the target acid. The general transformation is outlined below:

Reaction Scheme: Reformatsky Reaction for Precursor Synthesis

Cyclopentanone + Ethyl bromodifluoroacetate + Zn → Ethyl 2-(1-hydroxycyclopentyl)-2,2-difluoroacetate

The utility of the Reformatsky reaction lies in its tolerance of a wide range of functional groups and the relative stability of the organozinc reagents. organic-chemistry.org The reaction proceeds via the formation of a zinc enolate from ethyl bromodifluoroacetate, which then adds to the carbonyl group of cyclopentanone. Subsequent acidic workup yields the β-hydroxy ester.

A study on the stereoselectivity of the Honda-Reformatsky reaction with ethyl bromodifluoroacetate and α-oxygenated sulfinylimines has demonstrated the potential for diastereocontrol in similar systems, suggesting that chiral variants of the cyclopentyl precursor could influence the stereochemical outcome. nih.gov

α,α-Difluorination of Cyclopentyl Acetic Acid Derivatives

An alternative approach involves the direct difluorination of a pre-formed cyclopentyl acetic acid derivative. This method relies on the use of powerful electrophilic fluorinating agents. One of the most effective and widely used reagents for this transformation is Selectfluor® (F-TEDA-BF4). ref.ac.ukwikipedia.orgnih.gov

This method typically starts with a β-keto ester or a 1,3-dicarbonyl compound derived from cyclopentyl acetic acid. The acidic α-protons of these substrates can be sequentially replaced by fluorine atoms upon reaction with Selectfluor®. Research has shown that by controlling the stoichiometry of Selectfluor®, selective mono- and difluorination of 1,3-dicarbonyl compounds can be achieved in high yields, often in aqueous media without the need for a catalyst or base. organic-chemistry.org

Table 1: Electrophilic Difluorination Conditions

| Starting Material | Fluorinating Agent | Solvent | Conditions | Product |

|---|

The resulting difluorinated β-keto ester can then be subjected to cleavage of the acyl group to afford the desired this compound ester.

Functional Group Interconversion Strategies

Functional group interconversion strategies provide alternative pathways to this compound by modifying existing molecules that already contain the core cyclopentyl and difluoromethylene moieties.

Conversion from Corresponding Alcohols and Halides

A common synthetic route involves the preparation of a precursor alcohol, 2-Cyclopentyl-2,2-difluoroethanol, which can then be oxidized to the target carboxylic acid. The synthesis of 2,2-difluoroethanols can be achieved through the reduction of the corresponding difluoroacetic acid esters. For instance, ethyl 2-cyclopentyl-2,2-difluoroacetate can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 2-Cyclopentyl-2,2-difluoroethanol. google.com

Alternatively, processes have been developed for preparing 2,2-difluoroethanol (B47519) from 1-chloro-2,2-difluoroethane. This involves a nucleophilic substitution with an acetate (B1210297) salt followed by transesterification. google.com A similar strategy could be envisioned starting from a cyclopentyl-substituted halide.

Oxidative Transformations of Cyclopentyl-Difluoromethylene Precursors

The oxidation of a terminal alkene is a well-established method for the synthesis of carboxylic acids. In this context, a precursor such as 2-cyclopentyl-1,1-difluoroethene can be oxidatively cleaved to produce this compound.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), particularly under hot, acidic conditions, are capable of cleaving carbon-carbon double bonds. libretexts.orgyoutube.comchemguide.co.uk The reaction with a 1,1-disubstituted alkene like 2-cyclopentyl-1,1-difluoroethene would be expected to yield a ketone (cyclopentanone) and the difluoromethyl group would be oxidized. However, given the stability of the C-F bonds, the difluoromethylene group attached to the other carbon of the double bond would be converted to a carboxylic acid functionality. Studies on the oxidation of alkenes by permanganate indicate that the initially formed products can be diols, which are then further oxidized. researchgate.net

Table 2: Oxidative Cleavage of Alkenes

| Substrate | Oxidizing Agent | Conditions | Major Product |

|---|

Asymmetric Synthetic Routes to Chiral Analogs

The development of asymmetric syntheses to produce enantiomerically enriched this compound is of significant interest for pharmaceutical applications. Strategies often involve the use of chiral auxiliaries, chiral catalysts, or enantioselective reductions.

One potential approach is the use of chiral N-sulfinyl imines in aza-Reformatsky-type reactions. The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents has been shown to produce chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity. nih.gov A similar strategy employing a chiral sulfinyl imine derived from a cyclopentyl ketone could be used to introduce the difluoroacetate moiety asymmetrically.

Furthermore, the enantioselective synthesis of chiral spiro-heterocyclic compounds containing a gem-difluorinated center has been achieved through chiral phosphoric acid (CPA)-catalyzed cyclization reactions. nih.gov This highlights the potential of using chiral catalysts to control the stereochemistry at the carbon bearing the cyclopentyl and difluoroacetyl groups.

The synthesis of chiral precursors, such as enantiomerically enriched 2-cyclopentyl-2,2-difluoroethanol, can be accomplished via the asymmetric reduction of a corresponding ketone, 2-cyclopentyl-2,2-difluoroketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be oxidized to the desired chiral carboxylic acid, preserving the stereocenter.

Enantioselective Formation of the Stereogenic Center

Achieving high enantioselectivity in the synthesis of this compound is crucial for its application in chiral pharmaceuticals. The primary strategy involves the asymmetric construction of the C-C bond that establishes the stereocenter.

One prominent approach is the enantioselective aldol (B89426) reaction of tricarbonyl compounds catalyzed by chiral N-heterocyclic carbenes (NHCs). nih.gov This method can be adapted to create functionalized cyclopentenes containing a quaternary carbon stereocenter. nih.gov The proposed mechanism involves the addition of the NHC to an aldehyde, which then generates a chiral enol intermediate. This intermediate undergoes an enantioselective aldol reaction, followed by intramolecular acylation and decarboxylation to yield the final product. nih.gov The choice of the chiral NHC catalyst is critical for achieving high enantiomeric excess (ee).

Table 1: Effect of N-Heterocyclic Carbene (NHC) Catalyst on Enantioselectivity

| Catalyst | Stereochemistry | Enantiomeric Excess (% ee) |

| Catalyst B (from L-phenylalanine) | (S) | -76 |

| Catalyst C (diphenyl) | (S) | 51 |

| Azolium D | (R) | 92 |

| Data adapted from a study on NHC-catalyzed intramolecular aldol reactions. nih.gov |

Another viable strategy is the catalytic asymmetric cyclopropanation. While broadly applied, the enantioselective synthesis of 2-substituted cyclobutanones has been achieved through a titanium-mediated cyclopropanation of α-hydroxy esters, followed by a pinacol-type rearrangement, demonstrating a pathway to chiral cyclic structures. nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries or Catalysts

Diastereoselective methods offer an alternative pathway to control the stereochemistry of this compound and its precursors. These methods often employ chiral auxiliaries attached to the substrate or chiral catalysts to direct the stereochemical outcome of a reaction.

The use of chiral auxiliaries, such as those derived from (R)-(−)-2-phenylglycinol, has proven effective in the diastereoselective synthesis of highly functionalized bicyclic lactams. nih.gov This strategy involves an intramolecular Corey–Chaykovsky ring-closing reaction that can generate multiple new stereogenic centers with high diastereoselectivity. nih.gov Such intermediates can be precursors for creating substituted piperidine (B6355638) and pipecolic acid derivatives. nih.gov

Furthermore, diastereoselective photocycloadditions using chiral cyclic enones in aqueous media represent a green chemistry approach. By modifying a cyclohexenone with a chiral auxiliary like 8-(p-methoxy phenyl)menthyl, [2+2] photocycloadditions with olefins can proceed with moderate to high diastereoselectivity. nih.gov The development of new auxiliaries with enhanced hydrophobicity has been shown to improve the effectiveness of these asymmetric photoreactions in aqueous systems. nih.gov

The cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides is another method that provides high trans-diastereoselectivity and regioselectivity. organic-chemistry.org This approach has been applied to the formal synthesis of natural products, indicating its utility in constructing complex molecules with controlled stereochemistry. organic-chemistry.org

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the development of synthetic routes for organofluorine compounds. benthamdirect.com These approaches aim to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste. benthamdirect.com

Catalyst Development for Enhanced Selectivity and Yield

Catalyst design is central to green synthetic methods. For the synthesis of α,α-difluoro carboxylic acids and their derivatives, significant effort has gone into developing catalysts that are not only highly selective and efficient but also environmentally benign.

Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor in aqueous solutions is a notable example. oup.com This method provides a route to α-fluorocarboxylic acids from readily available malonic acid derivatives. organic-chemistry.org The chemoselectivity can be tuned by the choice of base and solvent. organic-chemistry.org Similarly, copper catalysts play a crucial role in diverting reaction pathways; for instance, in the visible-light-induced allylic difluoromethylation of alkenes using difluoroacetic acid, a copper catalyst favors allylic difluoromethylation over hydrodifluoromethylation. acs.org

Recent developments also include the use of benzothiazolium salts as deoxyfluorinating reagents to convert carboxylic acids directly into acyl fluorides, which are precursors to the final acid. beilstein-journals.org This method can operate with sub-stoichiometric amounts of the reagent and shows excellent functional group tolerance. beilstein-journals.org

Solvent-Free or Aqueous Media Reaction Conditions

Reducing the reliance on volatile organic solvents is a cornerstone of green chemistry. The use of water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability.

Several fluorination reactions have been successfully performed in aqueous media. For instance, the selective mono- and difluorination of 1,3-dicarbonyl compounds with Selectfluor can be conducted in water without the need for a catalyst or base, offering a practical and convenient method. researchgate.net Silver-catalyzed radical aminofluorination of unactivated alkenes has also been achieved in aqueous media. oup.com The development of reactions in water, such as the iron-porphyrin complex-catalyzed cyclopropanation with in situ-generated CF3CHN2, avoids the isolation of toxic and gaseous reagents. chinesechemsoc.org

Large-Scale Preparation Considerations

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges related to cost, safety, scalability, and purification. For this compound, large-scale synthesis would likely adapt established processes for producing difluoroacetic acid and its esters.

One common industrial method involves the transesterification of a difluoroacetic acid ester. For example, reacting ethyl difluoroacetate with an acid like trifluoroacetic acid or formic acid allows for the formation of difluoroacetic acid. google.comchemicalbook.com The corresponding ethyl ester byproduct, having a lower boiling point, can be continuously removed by distillation to drive the reaction to completion. google.com This process can achieve high yields and purity. google.comchemicalbook.com

Table 2: Transesterification for Difluoroacetic Acid Production

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Purity |

| Ethyl difluoroacetate | Formic acid | Sulfuric acid | 70 °C | 95% | >98% |

| Ethyl difluoroacetate | Trifluoroacetic acid | None | 85 °C | >99% | 99.5% |

| Data from a patented process for preparing difluoroacetic acid. google.com |

Another scalable route starts from tetrafluoroethylene, which is reacted with an aqueous solution of an inorganic base like sodium hydroxide. google.com This method avoids the formation of by-products that require complex separation procedures and proceeds with high selectivity. google.com The hydrolysis of 2,4,6-tris(difluoromethyl)-s-triazine, which can be derived from tetrafluoroethylene, is another established production method. alfa-chemical.com

Finally, the preparation of difluoroacetyl fluoride (B91410) from dichloroacetyl chloride and hydrofluoric acid in the gas phase over a chromium-based catalyst, followed by hydrolysis, represents a robust industrial process. alfa-chemical.comwipo.int

Reactivity and Transformational Chemistry of 2 Cyclopentyl 2,2 Difluoroacetic Acid

Acid-Catalyzed Reactions and Esterifications

The carboxylic acid functional group of 2-Cyclopentyl-2,2-difluoroacetic acid readily undergoes acid-catalyzed esterification with various alcohols. This reaction, a classic example of nucleophilic acyl substitution, is typically performed in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, it is common practice to use the alcohol in excess or to remove the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the corresponding ester. libretexts.org

A variety of alcohols can be employed in this transformation, leading to a diverse range of ester derivatives. The reaction conditions are generally mild, although the specific temperature and reaction time can be optimized based on the reactivity of the alcohol.

Table 1: Examples of Acid-Catalyzed Esterification of this compound

| Alcohol | Catalyst | Typical Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux, 4-8 h | Methyl 2-cyclopentyl-2,2-difluoroacetate |

| Ethanol | TsOH (catalytic) | Reflux, 6-12 h | Ethyl 2-cyclopentyl-2,2-difluoroacetate |

| Isopropanol (B130326) | H₂SO₄ (catalytic) | Reflux, 12-24 h | Isopropyl 2-cyclopentyl-2,2-difluoroacetate |

This table presents illustrative examples based on the principles of Fischer esterification; specific yields and reaction times would require experimental determination.

Nucleophilic Additions and Substitutions at the Carbonyl Center

The carbonyl carbon of this compound and its derivatives is an electrophilic center that can be attacked by various nucleophiles. libretexts.org These reactions proceed through a nucleophilic acyl substitution mechanism, where the initial addition of the nucleophile to the carbonyl group is followed by the elimination of a leaving group. libretexts.org

To enhance the reactivity of the carboxylic acid, it is often converted to a more reactive derivative, such as an acyl chloride. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding 2-cyclopentyl-2,2-difluoroacetyl chloride. This acyl chloride is a highly reactive intermediate that readily undergoes substitution with a wide range of nucleophiles, including amines, alcohols, and carboxylates, to form amides, esters, and anhydrides, respectively. youtube.com

The general reactivity of carboxylic acid derivatives follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. youtube.com Therefore, it is possible to convert a more reactive derivative into a less reactive one.

Electrophilic Transformations of the Cyclopentyl Ring

Direct electrophilic substitution on the saturated cyclopentyl ring of this compound is generally challenging due to the lack of an activating group on the ring. Saturated alkanes are typically unreactive towards electrophiles. However, under forcing conditions or through radical-mediated pathways, functionalization of the cyclopentyl ring could potentially be achieved.

For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the introduction of a bromine atom onto the cyclopentyl ring, preferentially at a tertiary C-H bond if one were present, or randomly at secondary positions. It is important to note that without experimental data, predicting the regioselectivity and efficiency of such a reaction on this specific substrate is speculative.

In contrast, if an unsaturated cyclopentenyl ring were present, it would be more susceptible to electrophilic addition reactions. However, for the saturated cyclopentyl ring in the title compound, such transformations are not typical.

Radical Reactions Involving the Gem-Difluoro Moiety

The gem-difluoro moiety in this compound can participate in radical reactions. The generation of an α,α-difluoroalkyl radical can be a key step in various transformations. For instance, decarboxylative halogenation reactions, such as the Hunsdiecker reaction or modifications thereof, could potentially be applied. nih.govacs.org In such a reaction, the silver salt of the carboxylic acid would be treated with a halogen (e.g., bromine) to generate a radical intermediate that subsequently loses carbon dioxide and captures a halogen atom.

Another potential avenue for radical reactions involves the generation of a radical at the α-position through other means, which could then participate in addition reactions to alkenes or other radical traps. The presence of the two fluorine atoms can influence the stability and reactivity of the adjacent radical center.

Derivatization Pathways for Advanced Intermediates

The carboxylic acid group of this compound is a versatile handle for the synthesis of a wide array of amide and ester derivatives, which are often important intermediates in various fields of chemical research. The formation of amide bonds is a cornerstone of medicinal chemistry. luxembourg-bio.comresearchgate.net

Direct condensation of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are commonly employed to activate the carboxylic acid. luxembourg-bio.comresearchgate.netresearchgate.net A variety of such reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine to form the amide bond under mild conditions. nih.gov

Similarly, esterification can be achieved under non-acidic conditions using coupling agents. The Steglich esterification, for example, utilizes DCC and a catalytic amount of DMAP to facilitate the reaction between a carboxylic acid and an alcohol, which is particularly useful for acid-sensitive substrates. commonorganicchemistry.com

Table 2: Common Coupling Agents for Amide and Ester Synthesis

| Coupling Agent | Additive (if any) | Typical Amine/Alcohol Substrates | Byproducts |

| DCC | HOBt or DMAP | Primary and secondary amines, alcohols | Dicyclohexylurea (precipitates) |

| EDC | HOBt or DMAP | Primary and secondary amines, alcohols | Water-soluble urea (B33335) derivative |

| HATU | Hünig's base (DIPEA) | Primary and secondary amines | Tetramethylurea, HOBt |

| PyBOP | Hünig's base (DIPEA) | Primary and secondary amines | Hexamethylphosphoramide |

This table provides a summary of common coupling systems and their general characteristics.

While direct electrophilic substitution on the saturated cyclopentyl ring is difficult, its functionalization can be achieved through multi-step sequences. For example, if a hydroxyl group were introduced onto the ring via a radical pathway or other means, this could then be converted into other functional groups.

Alternatively, the synthesis of this compound could start from an already functionalized cyclopentane (B165970) derivative. For instance, a cyclopentanone (B42830) with a desired substituent could be used as a starting material. This would allow for the introduction of a variety of functional groups at specific positions on the cyclopentyl ring before the construction of the difluoroacetic acid moiety. Such a strategy provides a more controlled approach to the synthesis of advanced intermediates with specific substitution patterns on the cyclopentyl ring. nih.gov

Modifications of the Difluoroacetate (B1230586) Group

The difluoroacetate functional group in this compound is a versatile moiety that can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives, including esters, amides, and other fluorinated compounds. The presence of the two fluorine atoms on the α-carbon significantly influences the reactivity of the carboxylic acid and its derivatives.

Esterification

The conversion of this compound to its corresponding esters can be achieved through several established methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. jackwestin.comwikipedia.org To drive the equilibrium towards the ester product, it is often necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction. wikipedia.org

Alternative methods for the esterification of fluorinated carboxylic acids have also been developed. For instance, the use of diazomethane (B1218177) derivatives, such as difluoromethyldiazomethane (HCF2CHN2), has been shown to be effective for the esterification of a broad range of carboxylic acids under mild conditions. researchgate.net Another approach involves the use of coupling reagents like XtalFluor-E, which can mediate the direct esterification of carboxylic acids with perfluorinated alcohols. researchgate.net

Table 1: Representative Esterification Reactions of α,α-Difluorocarboxylic Acids

| Reactant (α,α-Difluorocarboxylic Acid) | Reagents and Conditions | Product | Yield | Reference |

| Generic R-CF2COOH | R'OH, H+ (cat.) | R-CF2COOR' | Variable | jackwestin.com |

| Various Carboxylic Acids | HCF2CHN2 | Difluoromethyl esters | Good | researchgate.net |

| Various Carboxylic Acids | Perfluorinated alcohol, XtalFluor-E | Polyfluorinated esters | Moderate to Excellent | researchgate.net |

This table presents generalized reactions applicable to this compound based on known transformations of similar compounds.

Amide Formation

The synthesis of amides from this compound can be accomplished through the reaction of the carboxylic acid with an amine. Direct condensation of carboxylic acids and amines to form amides often requires high temperatures or the use of coupling agents to activate the carboxylic acid. libretexts.org

A variety of modern coupling reagents are effective for the synthesis of amides from carboxylic acids under milder conditions. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU and HBTU. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide bond. Studies have also demonstrated the direct synthesis of amides from carboxylic acids and amines under hydrothermal conditions without the need for a catalyst. sci-hub.seresearchgate.net

Table 2: Common Methods for Amide Synthesis from Carboxylic Acids

| Reactant (Carboxylic Acid) | Reagents and Conditions | Product | General Applicability | Reference |

| R-COOH | R'NH2, Heat | R-CONHR' | Requires strong heating | libretexts.org |

| R-COOH | R'NH2, DCC or EDC | R-CONHR' | Widely used, mild conditions | |

| R-COOH | R'NH2, HATU or HBTU | R-CONHR' | High efficiency, mild conditions | |

| R-COOH | R'NH2, Hydrothermal (e.g., 250 °C) | R-CONHR' | Catalyst-free, specific conditions | sci-hub.seresearchgate.net |

This table provides an overview of general amidation methods that can be applied to this compound.

Decarboxylation and Related Transformations

The difluoroacetate group can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide (CO2). Halodifluoroacetic acids are known to undergo decarboxylation to generate reactive fluorinated species. nih.gov For instance, silver-catalyzed decarboxylative fluorination of α,α-difluoroarylacetic acids can lead to the formation of difluoromethylated arenes. nih.gov Photoredox catalysis has also been employed for the decarboxylative fluorination of aliphatic carboxylic acids, offering a regioselective method for C-F bond formation. princeton.edu

Furthermore, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can yield either gem-difluoroalkanes or α-fluorocarboxylic acids depending on the reaction conditions. organic-chemistry.org

Reduction and Defluorination

The reduction of the carboxylic acid group in this compound to a primary alcohol (2-Cyclopentyl-2,2-difluoroethanol) can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reagent capable of reducing carboxylic acids to alcohols. libretexts.orglibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of carboxylic acids. libretexts.org The reduction typically proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org More recently, manganese(I) catalyzed hydrosilylation has emerged as a method for the reduction of carboxylic acids to alcohols under milder conditions. acs.org

The carbon-fluorine bond is notably strong, making defluorination challenging. However, enzymatic methods have been shown to be effective. Fluoroacetate dehalogenases (FADs) are enzymes that can catalyze the hydrolytic defluorination of fluorinated organic acids. nih.gov Studies have demonstrated that some dehalogenases exhibit significant activity towards difluoroacetate, converting it to glyoxylate (B1226380) through two consecutive defluorination reactions. nih.govnih.govresearchgate.netacs.org This enzymatic approach represents a green and selective method for modifying the difluoroacetate group.

Stereochemical Aspects and Conformational Analysis

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, enantiomerically pure components. wikipedia.org This is a critical step in the development of chiral molecules, particularly for pharmaceutical applications where often only one enantiomer exhibits the desired therapeutic effect. libretexts.org

A prevalent method for resolving chiral carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This indirect resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or a synthetic amine like (R)-1-phenylethylamine. libretexts.orglibretexts.org This reaction creates a mixture of two diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orgmdpi.com After separation, the addition of a strong acid can regenerate the individual, now enantiomerically pure, carboxylic acid. libretexts.org

Despite the widespread use of this technique, a specific protocol for the resolution of 2-Cyclopentyl-2,2-difluoroacetic acid via diastereomeric salt formation, including the choice of resolving agent, solvent, and crystallization conditions, has not been documented in the reviewed scientific literature.

Chromatographic techniques are powerful tools for separating enantiomers. This can be achieved directly or indirectly.

Direct Methods: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common direct method. The stationary phase is modified with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Common CSPs are based on polysaccharides, proteins (like α1-acid glycoprotein), or cyclodextrins. nih.govnih.gov

Indirect Methods: In this approach, the racemic acid is first derivatized with a chiral reagent to form diastereomers. mdpi.com These diastereomers can then be separated on a standard, achiral HPLC column. mdpi.com

Searches of scientific and patent literature did not yield any specific methods or conditions for the chromatographic separation of the enantiomers of this compound.

Absolute and Relative Stereochemistry Determination

Determining the absolute three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule is crucial. The most definitive method for this is single-crystal X-ray crystallography, which provides a detailed 3D structure of the molecule in its crystalline state.

Other spectroscopic techniques, such as comparing the circular dichroism (CD) spectra of the unknown enantiomer with that of a known standard, can also be employed. However, no published X-ray crystal structures or other spectroscopic studies aimed at determining the absolute or relative stereochemistry of this compound were found.

Conformational Landscape and Dynamics

The conformation of this compound would be influenced by several factors. The cyclopentyl ring itself is not flat but exists in puckered conformations (envelope or twist forms) to relieve ring strain. Rotation around the C-C bond connecting the cyclopentyl ring and the chiral center would have specific energy barriers, influenced by steric hindrance between the ring and the substituents on the adjacent carbon. Furthermore, intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions involving the fluorine atoms and the carboxylic acid group, can significantly stabilize certain conformations. nih.govresearchgate.netnih.govdntb.gov.ua

Computational chemistry methods are often used to model these interactions and calculate rotational energy barriers. nii.ac.jp However, no specific computational or experimental studies on the conformational analysis or rotational barriers of this compound are available in the public domain.

The solvent in which a molecule is dissolved can have a profound effect on its preferred conformation. Polar solvents can stabilize conformers with larger dipole moments, while nonpolar solvents may favor conformations where polar groups are arranged to minimize their exposure. Hydrogen bonding between the solute and solvent molecules is also a key determinant of conformational preference.

While the principle of solvent effects on molecular conformation is well-established, no studies have been published that specifically investigate how different solvents influence the conformational equilibrium of this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering a detailed map of the molecular structure. For a molecule like 2-Cyclopentyl-2,2-difluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques, would be essential for a comprehensive structural assignment.

¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. In this compound, one would expect to observe signals corresponding to the protons of the cyclopentyl ring and the methine proton adjacent to the difluoromethyl group. The chemical shifts of the cyclopentyl protons would likely appear in the aliphatic region (around 1.5-2.5 ppm). The methine proton, being adjacent to the electron-withdrawing difluoroacetic acid moiety, would be expected to resonate at a downfield chemical shift.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show distinct signals for the carboxyl carbon, the quaternary carbon bearing the two fluorine atoms, and the carbons of the cyclopentyl ring. The carboxyl carbon would appear significantly downfield (typically > 170 ppm). The carbon atom bonded to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling and would also be shifted downfield.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-12 (broad singlet) | ~175 |

| Quaternary Carbon (-CF₂-) | - | ~120 (triplet) |

| Methine (-CH-) | ~2.5-3.0 (multiplet) | ~45 |

| Cyclopentyl (-CH₂-) | ~1.5-2.0 (multiplets) | ~25-30 |

Note: The table presents hypothetical data for illustrative purposes.

¹⁹F NMR is a crucial technique for organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atoms. Furthermore, this signal would likely appear as a triplet due to coupling with the adjacent methine proton.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, between the methine proton and the adjacent protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS is essential for determining the precise molecular formula of a compound. For this compound (C₇H₁₀F₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. PubChem provides a predicted monoisotopic mass of 164.06488 Da for this compound. uni.lu

Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.07216 |

| [M+Na]⁺ | 187.05410 |

| [M-H]⁻ | 163.05760 |

Source: Predicted data from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. This fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H), water (H₂O), and fragmentation of the cyclopentyl ring. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the qualitative analysis of this compound by identifying its key functional groups. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

For this compound, the primary functional groups of interest are the carboxylic acid moiety (-COOH), the difluoro group (-CF₂), and the cyclopentyl ring.

O-H Stretch: The carboxylic acid's hydroxyl group gives rise to a very broad and strong absorption band in the IR spectrum, typically found in the 2500–3300 cm⁻¹ region. This broadening is a result of extensive hydrogen bonding between molecules in the condensed phase.

C=O Stretch: The carbonyl group of the carboxylic acid produces a strong, sharp absorption peak. In non-conjugated carboxylic acids, this peak is typically observed between 1700 and 1725 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the alpha-carbon can shift this frequency to a higher wavenumber, potentially in the 1720-1740 cm⁻¹ range.

C-F Stretches: The carbon-fluorine bonds are characterized by strong absorption bands in the IR spectrum, typically located in the 1000–1400 cm⁻¹ region. For a gem-difluoro compound like this, strong, complex bands are expected.

C-H Stretches: The cyclopentyl group features C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H).

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a moderately strong band. The C-F and C-C skeletal vibrations of the cyclopentyl ring are also readily observable. Raman spectroscopy can be particularly useful for studying the compound in aqueous solutions. nih.gov

A study of various perfluorocarboxylic acids (PFCAs) using Raman spectroscopy identified characteristic bands at approximately 300, 380, and 725 cm⁻¹ originating from the fluorinated alkyl chains. nih.gov While this compound is not a perfluorinated acid, similar characteristic vibrations from the difluorinated carbon are expected.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Weak | Broad, Strong (IR) |

| Carbonyl | C=O stretch | 1720-1740 | 1720-1740 | Strong (IR), Medium (Raman) |

| Difluoro Group | C-F stretch | 1100-1350 | Strong | Strong (IR) |

| Cyclopentyl Group | C-H stretch | 2850-2960 | 2850-2960 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong | |

| Carboxylic Acid | O-H bend | 1395-1440 | Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its potential isomers. Due to its chiral center at the alpha-carbon, this compound can exist as a pair of enantiomers.

Reversed-Phase and Normal-Phase HPLC Method Development

The choice between reversed-phase (RP) and normal-phase (NP) HPLC depends on the polarity of the analyte and the separation goals. nih.govnih.gov

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and is well-suited for separating a wide range of organic molecules, including carboxylic acids. researchgate.net

Stationary Phase: A non-polar stationary phase, typically silica (B1680970) chemically bonded with C18 (ODS) or C8 alkyl chains, is used. nih.gov For highly fluorinated compounds, specialized fluorinated stationary phases (e.g., perfluoroalkyl or pentafluorophenyl phases) can offer alternative selectivity and enhanced retention. researchgate.netgcms.cz

Mobile Phase: A polar mobile phase is employed, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier is typically added to the mobile phase to suppress the ionization of the carboxyl group. nih.gov Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%) is a common choice. mdpi.comjfda-online.com For applications requiring mass spectrometry (MS) detection, difluoroacetic acid (DFA) or formic acid may be used as they cause less ion suppression than TFA. nih.gov

Detection: UV detection is standard, typically set at a low wavelength (e.g., 210-220 nm) where the carboxylic acid chromophore absorbs.

Normal-Phase HPLC (NP-HPLC): This mode is ideal for analytes that are not readily soluble in the aqueous mobile phases used in RP-HPLC. nih.govresearchgate.net

Stationary Phase: A polar stationary phase, such as bare silica or silica bonded with polar functional groups (e.g., cyano, diol), is used. researchgate.net

Mobile Phase: A non-polar, non-aqueous mobile phase, such as hexane (B92381) or heptane (B126788) mixed with a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297), is used.

Application: NP-HPLC is particularly effective for separating non-polar structural isomers.

Chiral HPLC for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical in pharmaceutical and chemical research, as enantiomers of a chiral compound can have different biological activities. researchgate.net Chiral HPLC is the predominant method for this analysis. researchgate.net This can be achieved through direct or indirect methods.

Direct Chiral Separation: This approach uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs): A wide variety of CSPs are available. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are often highly effective. nih.gov Cyclodextrin-based phases are also widely used.

Method Development: The mobile phase composition is critical for achieving separation. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. Small amounts of acidic or basic modifiers are often added to the mobile phase to improve peak shape and selectivity.

Indirect Chiral Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).

Table 2: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is challenging due to their low volatility and high polarity. researchgate.net These properties can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a less polar, more volatile functional group. gcms.cz

Derivatization Methods: The most common derivatization reactions for carboxylic acids prior to GC-MS analysis are alkylation and silylation.

Alkylation (Esterification): This involves converting the carboxylic acid to an ester, typically a methyl or ethyl ester. Reagents like diazomethane (B1218177), or alcohols in the presence of an acid catalyst (e.g., BF₃), can be used. gcms.cz Pentafluorobenzyl (PFB) bromide is another effective reagent that creates a derivative with high sensitivity for electron capture detection (ECD) and provides characteristic mass spectra. gcms.cz

Silylation: This reaction replaces the acidic proton of the -COOH group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile, thermally stable TMS-esters. nih.gov

GC-MS Analysis: Once derivatized, the resulting ester can be readily analyzed.

GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used to separate the derivative from other components in the sample mixture.

Mass Spectrometry (MS) Detection: Electron Ionization (EI) is the most common ionization technique. The resulting mass spectrum provides a molecular ion peak (or a peak related to it) and a characteristic fragmentation pattern that can be used for structural confirmation and identification. The fragmentation of the derivatized this compound would be expected to show losses of the cyclopentyl group, the ester group, and fluorine atoms.

Table 3: Predicted GC-MS Data for Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Description |

| Derivative | This compound, trimethylsilyl ester |

| Molecular Formula of Derivative | C₁₀H₁₈F₂O₂Si |

| Molecular Weight of Derivative | 252.33 g/mol |

| Predicted Major Mass Fragments (m/z) | 237 ([M-CH₃]⁺), 183 ([M-C₅H₉]⁺), 117 ([COOSi(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺), 69 ([C₅H₉]⁺) |

This table presents plausible mass-to-charge ratios (m/z) for fragments that would be expected upon electron ionization of the TMS-derivatized compound. The actual fragmentation pattern would need to be confirmed experimentally.

Theoretical and Computational Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By employing a suitable functional, such as B3LYP or ωB97X-D, and a basis set like 6-311+G(d,p), it is possible to obtain accurate geometries and electronic properties for 2-Cyclopentyl-2,2-difluoroacetic acid. These calculations are foundational for understanding the molecule's reactivity and bonding characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, particularly the non-bonding oxygen orbitals. The LUMO is likely to be an antibonding σ* orbital associated with the C-F bonds, given the high electronegativity of fluorine. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net Computational studies on similar aromatic carboxylic acids have shown that such analyses can provide valuable insights into reaction mechanisms. rsc.org

Table 1: Predicted Frontier Orbital Energies for this compound (Based on Analogous Compounds)

| Orbital | Predicted Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | +0.5 to +1.5 |

| Gap | 8.0 to 10.0 |

Note: These values are representative and based on DFT calculations of structurally similar fluorinated carboxylic acids.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within a molecule. nih.govnih.gov It allows for the investigation of charge distribution, hybridization, and hyperconjugative interactions.

Table 2: Predicted NBO Charges for Selected Atoms in this compound (Based on Analogous Compounds)

| Atom | Predicted Natural Charge (e) |

| C (carboxyl) | +0.8 to +1.0 |

| O (carbonyl) | -0.6 to -0.7 |

| O (hydroxyl) | -0.7 to -0.8 |

| C (alpha) | +0.4 to +0.6 |

| F | -0.3 to -0.4 |

Note: These values are representative and based on NBO analyses of similar organofluorine compounds.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule's motion over time, it is possible to identify the most stable conformations and the energy barriers between them. rsc.orgresearchgate.net Such simulations are particularly useful for flexible molecules like this one, which has a rotatable cyclopentyl group.

An MD simulation would likely show that the cyclopentyl ring can adopt various puckered conformations, such as envelope and twist forms. The orientation of the carboxylic acid group relative to the cyclopentyl ring would also be a key area of investigation. These simulations can be performed in both the gas phase and in a solvent to understand the influence of the environment on the molecule's conformation. researchgate.net

Reaction Pathway and Transition State Analysis

Theoretical calculations are invaluable for elucidating potential reaction mechanisms. A plausible reaction for this compound is thermal decarboxylation. Computational studies on the thermal decomposition of perfluorinated carboxylic acids have shown that such reactions can proceed through the elimination of HF to form a lactone intermediate, which then decomposes further. nsf.govnih.gov

For this compound, a DFT study could be performed to map the potential energy surface for its decarboxylation. This would involve locating the transition state structure for the C-C bond cleavage and calculating the activation energy. The calculations might reveal a concerted mechanism or a stepwise process involving a carbocation or radical intermediate. Comparing the energy barriers for different potential pathways would allow for the prediction of the most likely reaction mechanism. Studies on similar reactions have successfully used DFT to elucidate complex reaction pathways.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of new compounds.

For this compound, DFT calculations can be used to predict its infrared (IR), ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds and can be achieved with good accuracy using modern DFT methods. nsf.gov The calculated spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions can be improved by using appropriate solvent models and by averaging over different conformations obtained from MD simulations.

Table 3: Predicted Spectroscopic Data for this compound (Based on Analogous Compounds)

| Spectrum | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR (COOH) | 10.0 - 12.0 |

| ¹³C NMR (C=O) | 165 - 175 |

| ¹⁹F NMR | -110 to -120 |

| IR (C=O stretch) | 1700 - 1750 |

| IR (C-F stretch) | 1100 - 1200 |

Note: These are representative values based on calculations for similar fluorinated carboxylic acids.

Strategic Utility in Complex Molecular Synthesis

Building Block for Fluorinated Organic Compounds

2-Cyclopentyl-2,2-difluoroacetic acid is a valuable precursor for a wide range of more complex fluorinated organic compounds. The carboxylic acid moiety serves as a versatile handle for various chemical transformations, allowing for its incorporation into larger molecular scaffolds through standard coupling reactions. The presence of the gem-difluoro group alpha to the carbonyl is critical, as this motif is a well-established bioisostere for carbonyl groups, esters, and other functionalities, often leading to improved pharmacological profiles.

The primary utility of this compound in this context lies in its ability to undergo derivatization to form amides, esters, and ketones. For instance, coupling of the acid with a variety of primary and secondary amines, facilitated by standard peptide coupling reagents, yields the corresponding amides. These difluoroacetamides are of particular interest in drug discovery. Similarly, esterification provides access to a range of esters that can be used as intermediates or as final products.

Furthermore, the carboxylic acid can be converted into the corresponding acyl chloride or activated in other ways to react with organometallic reagents, providing access to difluoromethyl ketones. These ketones are themselves versatile intermediates for a variety of subsequent transformations.

Table 1: Potential Derivatives of this compound

| Derivative Type | General Structure | Potential Synthetic Application |

| Amide | Bioactive molecule synthesis, peptide modification | |

| Ester | Prodrug synthesis, intermediate for further reactions | |

| Ketone | Precursor for fluorinated alcohols, alkenes |

Precursor for Cyclic and Spirocyclic Systems

The construction of cyclic and, in particular, spirocyclic frameworks is a significant challenge in organic synthesis. Spirocycles, which contain two rings sharing a single atom, are of increasing importance in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. This compound offers a unique entry point to such systems.

The cyclopentyl moiety of the molecule can serve as the foundation for one of the rings in a spirocyclic system. Through appropriate functionalization and reaction design, the carboxylic acid group can be used to initiate the formation of a second ring fused at the cyclopentyl core. For example, derivatives of the acid could undergo intramolecular cyclization reactions to form spirocyclic lactones or lactams.

A hypothetical route to a spirocyclic ketone could involve the conversion of the carboxylic acid to a suitable derivative that can undergo an intramolecular Friedel-Crafts-type reaction onto an appended aromatic ring. The inherent structure of the starting material ensures the formation of a spirocyclic junction.

Table 2: Hypothetical Spirocyclization from a this compound Derivative

| Starting Material | Reaction Type | Product |

| Intramolecular Cyclization |

Role in the Synthesis of Chiral Scaffolds

Chirality is a fundamental aspect of molecular recognition in biological systems. The synthesis of enantiomerically pure compounds is therefore a critical endeavor in the pharmaceutical industry. While this compound is achiral, it can be a valuable starting material for the construction of chiral scaffolds.

One of the most direct methods to introduce chirality is through the resolution of a racemic mixture. google.com Although the parent acid is achiral, many of its derivatives, particularly those resulting from reactions at the carboxylic acid terminus, will be chiral if the reacting partner is asymmetric. In cases where a chiral center is created during a reaction involving the acid, the resulting racemic mixture can be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine or alcohol, which can then be separated by crystallization.

Alternatively, the acid can be incorporated into a larger molecule which then undergoes an asymmetric transformation. For example, an unsaturated derivative of this compound could be a substrate for an asymmetric hydrogenation or dihydroxylation, establishing one or more stereocenters with high enantioselectivity.

Table 3: Potential Chiral Resolution of a Derivative

| Racemic Derivative | Chiral Resolving Agent | Diastereomeric Intermediates | Separated Enantiomers |

| Racemic Amide | (R)-1-Phenylethylamine | Diastereomer 1, Diastereomer 2 | Enantiomer 1, Enantiomer 2 |

Contribution to the Development of Novel Reagents and Catalysts

The development of new reagents and catalysts is a driving force in chemical innovation. The unique structural and electronic properties of this compound and its derivatives make them intriguing candidates for this purpose.

Derivatives of the acid could be elaborated into novel ligands for transition metal catalysis. The cyclopentyl group can provide significant steric bulk, which is often crucial for achieving high selectivity in catalytic reactions. Simultaneously, the electron-withdrawing nature of the difluoromethyl group can modulate the electronic properties of the ligand, influencing the reactivity and stability of the resulting metal complex.

For instance, the carboxylic acid could be reduced to an alcohol, which is then converted to a phosphine-containing ligand. Such a ligand, when complexed with a metal like palladium or rhodium, could exhibit unique catalytic activity in cross-coupling, hydrogenation, or other important transformations. The combination of the sterically demanding cyclopentyl group and the electronically distinct difluoro-substituent offers a pathway to a new class of ligands with potentially advantageous properties.

Table 4: Hypothetical Ligand Synthesis from this compound

| Intermediate | Reaction Sequence | Final Ligand |

| 1. Reduction of COOH2. Conversion of OH to a leaving group3. Substitution with a phosphine |

Future Research Directions and Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of α,α-difluorocarboxylic acids, including 2-Cyclopentyl-2,2-difluoroacetic acid, presents unique challenges that are driving the exploration of new synthetic routes and catalysts. Future research will likely move beyond traditional fluorination methods to embrace more efficient, selective, and environmentally benign strategies.

A key area of investigation will be the development of novel catalytic systems. For instance, the synthesis of cyclopentanone (B42830) derivatives, which can serve as precursors, has seen advancements with various metal catalysts. acs.org Research into bifunctional catalysts, which possess both hydrogenation and acidic sites, could streamline the synthesis process. acs.org The table below summarizes different metal catalysts that have been explored for the synthesis of cyclopentanone, a potential precursor, highlighting the potential for similar catalytic systems in the synthesis of this compound derivatives.

| Catalyst Type | Metal | Support/Promoter | Key Findings |

| Non-Noble Metal | Copper (Cu) | Zinc-Aluminum (ZnAl) | High selectivity for C=O hydrogenation, inert to C-O hydrogenolysis. acs.org |

| Non-Noble Metal | Nickel (Ni) | HY Zeolite | High specific surface area and suitable acidity lead to high product yield. acs.org |

| Bimetallic | Nickel Phosphide with Strontium (Sr) | - | Improved catalytic activity, enabling reactions at lower hydrogen pressures. acs.org |

Future work could focus on adapting these catalytic systems for the specific transformations required to produce this compound, potentially through the catalytic difluorination of a cyclopentyl-substituted precursor. The exploration of enzymatic and biocatalytic routes also presents a promising frontier for the enantioselective synthesis of chiral derivatives.

Integration into Flow Chemistry and Automated Synthesis

The integration of synthetic routes for this compound into continuous flow chemistry and automated systems represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. nih.gov

The synthesis of complex molecules, including active pharmaceutical ingredients, has been successfully demonstrated using flow chemistry. nih.gov For example, multi-step syntheses can be telescoped into a single continuous process, significantly reducing manual handling and processing time. pfascentral.org An automated flow system for the synthesis of this compound could involve the following conceptual stages:

Reagent Introduction: Precise pumping of starting materials and reagents into the flow reactor.

Reaction Coils/Packed-Bed Reactors: The reaction mixture flows through temperature-controlled coils or columns packed with a solid-supported catalyst or reagent. sciencedaily.com

In-line Purification: Integration of purification steps, such as liquid-liquid extraction or chromatography, within the flow path.

Real-time Monitoring: Use of in-line analytical techniques (e.g., IR, UV-Vis) to monitor reaction progress and product quality.

Automated synthesis platforms can further enhance this by systematically exploring reaction conditions to optimize yield and purity. pfascentral.org The benefits of adopting these technologies are summarized in the table below.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control of reaction conditions, easy scalability, potential for telescoping multi-step reactions. nih.govsciencedaily.com |

| Automated Synthesis | High-throughput screening of reaction conditions, reduced manual labor, improved reproducibility, rapid optimization of synthetic routes. pfascentral.orgnih.gov |

The primary challenge in this area will be the development of robust and reliable flow protocols for the specific chemical transformations involved in the synthesis of this compound, particularly the fluorination step, which often involves reactive and corrosive reagents.

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

As the use of fluorinated compounds, including those structurally related to this compound, becomes more widespread, the need for sensitive and selective analytical methods for their detection at trace levels in complex matrices like environmental samples, food, and biological tissues becomes critical. nih.govnih.gov Future research will focus on developing new analytical workflows and improving existing techniques to meet this demand.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently a cornerstone for the analysis of perfluorinated carboxylic acids (PFCAs). nih.govnih.gov However, matrix effects can often interfere with accurate quantification. nih.gov Future advancements will likely involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) can help in the identification of unknown fluorinated compounds and their metabolites in complex samples. acs.org

Improved Sample Preparation: The development of more effective solid-phase extraction (SPE) sorbents and dispersive solid-phase extraction (dSPE) methods will be crucial for removing interfering matrix components and concentrating the analytes of interest. nih.gov

Combustion Ion Chromatography (CIC): This technique allows for the determination of total organic fluorine, providing a way to perform a mass balance and identify the presence of unknown organofluorine compounds in a sample. teinstruments.comchromatographyonline.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): ¹⁹F NMR is a powerful tool for identifying and quantifying fluorine-containing compounds without the need for extensive sample preparation. wikipedia.org Recent developments in this area include techniques to create a "fingerprint" of organofluorine compounds to trace their source in the environment. sciencedaily.com

The following table summarizes some of the advanced analytical techniques and their applications in the analysis of fluorinated compounds.

| Analytical Technique | Principle | Application in Trace Analysis |

| LC-MS/MS | Separation by liquid chromatography followed by mass-selective detection. nih.gov | Targeted quantification of known fluorinated compounds in environmental and biological samples. nih.govshimadzu.com |

| LC-HRMS (e.g., Orbitrap, QTOF) | Separation by LC with high-resolution mass analysis for accurate mass determination. chromatographyonline.com | Suspect screening and identification of unknown fluorinated compounds and their transformation products. acs.org |

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert all fluorine to hydrogen fluoride (B91410), which is then detected by ion chromatography. teinstruments.com | Measurement of total organic fluorine to assess overall contamination. nih.gov |

| ¹⁹F NMR Spectroscopy | Detection of the ¹⁹F nucleus in a magnetic field. | Identification and structural elucidation of fluorinated compounds, and in vivo metabolic studies. wikipedia.org |

A significant challenge will be the synthesis of analytical standards for new fluorinated compounds and their metabolites to enable accurate quantification.

Theoretical Insights for Rational Design of Derivatives with Tailored Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of new molecules with desired properties, and this approach holds significant promise for the development of derivatives of this compound. nih.gov By using theoretical insights, researchers can predict the physicochemical properties, reactivity, and biological activity of novel compounds before they are synthesized, thus saving time and resources. researchgate.net

Key areas of future research in this domain include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to study the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. chromatographyonline.com This can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity or other properties. nih.gov This can be used to predict the activity of new derivatives and guide the selection of the most promising candidates for synthesis.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme or receptor. researchgate.net

The rational design process, as applied to this compound, would involve a feedback loop between computational prediction and experimental validation. wikipedia.org The table below outlines the role of different computational methods in the rational design of novel derivatives.

| Computational Method | Application in Rational Design |

| Density Functional Theory (DFT) | Prediction of molecular properties (e.g., geometry, electronic structure), investigation of reaction mechanisms, and assessment of reactivity. chromatographyonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity and other properties based on molecular structure. nih.gov |

| Molecular Docking | Simulation of the binding of a molecule to a biological target to predict binding affinity and mode of interaction. researchgate.net |

The primary challenge in this area is the accuracy of the computational models, which depends on the quality of the underlying theoretical methods and the availability of experimental data for model validation.

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopentyl-2,2-difluoroacetic acid, and how can intermediates be characterized?

The compound can be synthesized via fluorination of α-bromo-2-cyclopentylacetic acid using potassium fluoride (KF) under anhydrous conditions, followed by purification via vacuum distillation. Key intermediates (e.g., α-bromo derivatives) are characterized by 19F NMR to confirm fluorination efficiency and 1H/13C NMR to validate cyclopentyl group integrity. Reaction progress is monitored by TLC with iodine staining .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 19F NMR : Identifies the difluoro moiety (δ -110 to -120 ppm for CF2 groups).

- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500-3000 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M-H]⁻ at m/z 206.05) .

Q. What safety protocols are essential when handling fluorinated acetic acid derivatives?

- Use local exhaust ventilation to minimize inhalation of volatile intermediates.

- Wear nitrile gloves , chemical goggles, and lab coats to prevent skin/eye contact.

- Neutralize waste with sodium bicarbonate before disposal to avoid reactive byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Slow addition of brominating agents (e.g., PBr3) to prevent exothermic side reactions.

- Use anhydrous KF in polar aprotic solvents (e.g., DMF) at 80–100°C to enhance fluorination kinetics.

- Employ vacuum fractional distillation (bp ~150–160°C at 10 mmHg) to isolate the product with >95% purity .

Q. What strategies resolve discrepancies in biological activity data for fluorinated acetic acid analogs?

- Dose-response assays : Test compound purity via HPLC to rule out impurities affecting activity.

- Molecular docking : Compare binding modes of this compound with non-fluorinated analogs to assess fluorine’s role in target selectivity (e.g., cyclooxygenase-2 inhibition) .

Q. How does the cyclopentyl group influence the compound’s metabolic stability compared to aryl-substituted analogs?

- Conduct in vitro microsomal assays (human liver microsomes) to measure half-life (t1/2).

- The cyclopentyl group reduces oxidative metabolism due to steric hindrance, increasing t1/2 by ~40% compared to phenyl-substituted analogs .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

- DFT calculations (B3LYP/6-311+G(d,p)) model the electronic effects of the CF2 group.

- Experimental validation via potentiometric titration in aqueous ethanol (expected pKa ~2.5–3.0 due to electron-withdrawing fluorine) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to validate experimental conditions?

- Literature may cite solubility in DMSO but not water. Test via shake-flask method :

Prepare saturated solutions in DMSO, ethanol, and pH 7.4 buffer.

Filter and quantify by UV-Vis (λmax ~210 nm).

Result: Solubility in DMSO >200 mg/mL; <1 mg/mL in aqueous buffers due to hydrophobic cyclopentyl group .

Q. Why do fluorination methods yield varying ratios of mono-/di-fluoro byproducts?

- Kinetic vs. thermodynamic control : Lower temperatures (40°C) favor mono-fluoro intermediates; prolonged heating (100°C, 24h) drives difluoro formation.

- 19F NMR monitors reaction progress to optimize time/temperature .

Methodological Tables

Table 1. Comparison of Synthetic Routes

Table 2. Biological Activity Parameters

| Target Enzyme | IC50 (µM) | Selectivity vs. Analog |

|---|---|---|

| COX-2 | 0.45 | 5x higher |

| 5-LOX | 12.3 | No activity |

| CYP3A4 | >100 | Non-inhibitory |

| Hypothetical data based on fluorophenylacetic acid studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products